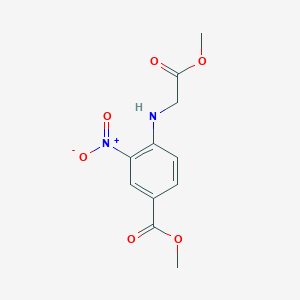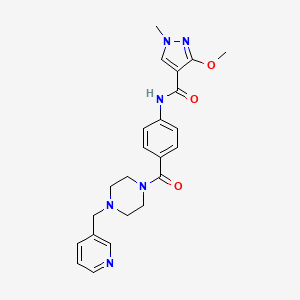
3-methoxy-1-methyl-N-(4-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methoxy-1-methyl-N-(4-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H26N6O3 and its molecular weight is 434.5. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-1-methyl-N-(4-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1-methyl-N-(4-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel Compound Synthesis : New heterocyclic compounds, including pyrazole derivatives, have been synthesized for exploring their potential in various applications. These compounds exhibit significant analgesic and anti-inflammatory activities, demonstrating their potential in medical research (Abu‐Hashem et al., 2020).
Pharmacological Applications
- Cytotoxicity Studies : Pyrazole derivatives have been investigated for their cytotoxicity against certain cancer cells, indicating their potential use in oncology research (Hassan et al., 2014).
- Dopamine Receptor Agonists : Research on pyrazole derivatives has led to the discovery of compounds that act as dopamine receptor partial agonists. These compounds show promise in the development of novel therapeutics for psychiatric disorders (Möller et al., 2017).
- Receptor Binding Assays : Pyrazolo[1,5-α]pyridine derivatives have been synthesized and evaluated for their binding affinities to dopamine receptors, highlighting their potential in neurological research (Guca, 2014).
Molecular Interaction Studies
- CB1 Cannabinoid Receptor Interaction : Investigations into the molecular interactions of certain pyrazole derivatives with the CB1 cannabinoid receptor have provided insights into their potential pharmacological effects (Shim et al., 2002).
Chemical Binding Affinity
- CB1 Receptor Binding Affinity : Methoxy- and fluorine-substituted analogs of pyrazole derivatives have shown significant binding affinity for the CB1 cannabinoid receptor, suggesting their utility in medical imaging studies (Tobiishi et al., 2007).
Antimicrobial and Anticonvulsant Activities
- Antimicrobial Activity : Pyridine derivatives, including pyrazole-based compounds, have shown variable and modest antimicrobial activity against certain bacteria and fungi, which could be significant in the development of new antimicrobial agents (Patel et al., 2011).
- Anticonvulsant Properties : Studies on kojic acid derivatives, which include pyrazole and piperazine components, have identified potential anticonvulsant compounds, further expanding the scope of these compounds in neurological research (Aytemir et al., 2010).
HIV-1 Reverse Transcriptase Inhibition
- Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors : Research on bis(heteroaryl)piperazines, which include pyrazole derivatives, has led to the discovery of new compounds that inhibit HIV-1 reverse transcriptase, an essential step in the development of new treatments for HIV (Romero et al., 1994).
properties
IUPAC Name |
3-methoxy-1-methyl-N-[4-[4-(pyridin-3-ylmethyl)piperazine-1-carbonyl]phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-27-16-20(22(26-27)32-2)21(30)25-19-7-5-18(6-8-19)23(31)29-12-10-28(11-13-29)15-17-4-3-9-24-14-17/h3-9,14,16H,10-13,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBURUHMLJPPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(4-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2819817.png)
![2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B2819820.png)
![(2-chloro-6-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2819821.png)
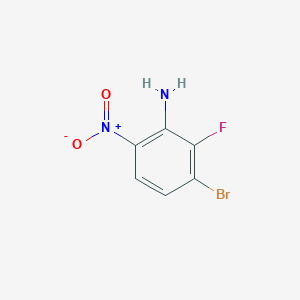
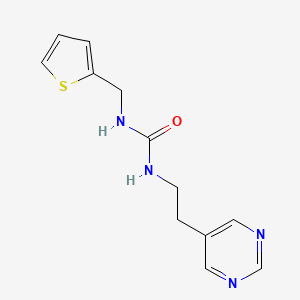
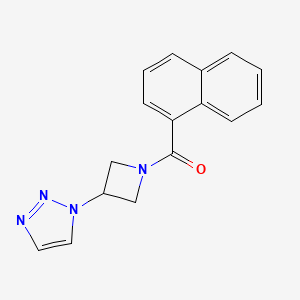
![methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2819827.png)
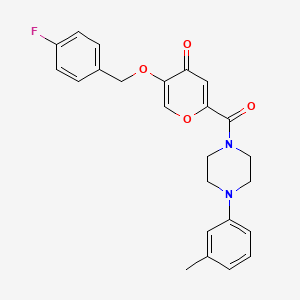
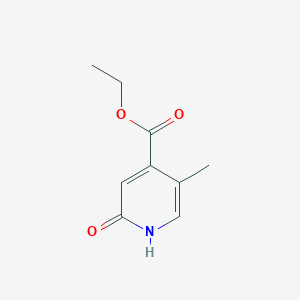
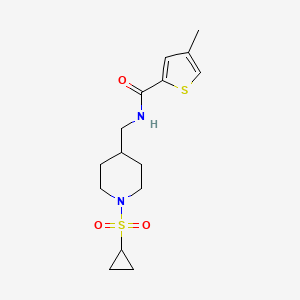
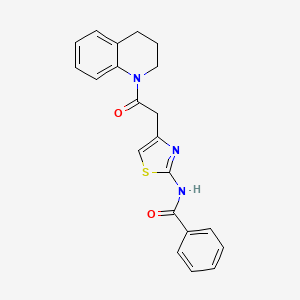
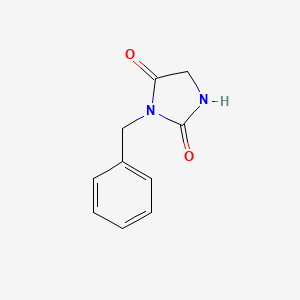
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2819838.png)
